molecular formula C16H23ClN2O4S2 B13796785 3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate

3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate

Cat. No.: B13796785
M. Wt: 407.0 g/mol
InChI Key: KHIMYKDSIFFDRY-UHFFFAOYSA-M
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Description

3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate typically involves multiple steps The process begins with the preparation of the thiazolidine ring, followed by the formation of the cyclohexene ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or disrupt the cell membrane of microorganisms. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium chloride
  • 3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium bromide

Uniqueness

The perchlorate variant of this compound is unique due to its specific ionic composition, which may confer distinct chemical and physical properties compared to its chloride and bromide counterparts

Properties

Molecular Formula

C16H23ClN2O4S2

Molecular Weight

407.0 g/mol

IUPAC Name

(2Z)-3-methyl-2-[[(3Z)-3-[(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]-1,3-thiazolidine;perchlorate

InChI

InChI=1S/C16H23N2S2.ClHO4/c1-17-6-8-19-15(17)11-13-4-3-5-14(10-13)12-16-18(2)7-9-20-16;2-1(3,4)5/h10-12H,3-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KHIMYKDSIFFDRY-UHFFFAOYSA-M

Isomeric SMILES

CN\1CCS/C1=C\C2=C/C(=C\C3=[N+](CCS3)C)/CCC2.[O-]Cl(=O)(=O)=O

Canonical SMILES

CN1CCSC1=CC2=CC(=CC3=[N+](CCS3)C)CCC2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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